3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Description
3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) highlighted the synthesis of novel pyrazoline derivatives, including compounds structurally related to "3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole," using microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. Microwave irradiation offered advantages such as higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. Some compounds exhibited significant anti-inflammatory and antibacterial properties, suggesting their potential as templates for developing new anti-inflammatory drugs (Ravula et al., 2016).
Optical Materials and Fluorescence Studies
Research on 2-pyrazoline derivatives by Barberá et al. (1998) explored the fluorescence and non-linear optical properties of these compounds. By altering the substituent in the phenyl ring, they were able to tune the physical properties of the compounds, with certain derivatives exhibiting fluorescence and others showing potential for non-linear optical applications. This study underscores the versatility of pyrazoline derivatives in the development of optical materials (Barberá et al., 1998).
Organic Light Emitting Diodes (OLEDs)
A study by Lu et al. (2000) synthesized pyrazoline derivatives showing efficient photoluminescence in solid state and solution, making them suitable as blue light-emitting materials for OLEDs. This research illustrates the potential of pyrazoline derivatives in the development of electronic and optoelectronic devices (Lu et al., 2000).
Antiproliferative Effects and Nanotechnology Applications
Alfei et al. (2022) developed water-soluble formulations of a pyrazole derivative with in vitro antiproliferative effects on cancer cell lines, using dendrimer and liposome-based strategies. This work demonstrates the application of nanotechnology in making pyrazole derivatives more soluble and potentially applicable in cancer therapy (Alfei et al., 2022).
Antimicrobial Agents
El-ziaty et al. (2016) synthesized a new class of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones with potent antimicrobial activity. This research underscores the potential of pyrazoline derivatives in the development of new antimicrobial agents (El-ziaty et al., 2016).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCLSMCROMFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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